2,4,5-Triiodoimidazole

説明

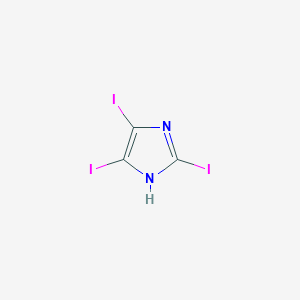

2,4,5-Triiodoimidazole, also known as this compound, is a useful research compound. Its molecular formula is C3HI3N2 and its molecular weight is 445.77 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222411. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Imidazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that imidazole derivatives can participate in various synthetic reactions, such as suzuki coupling reaction, synthesis of azoamine, etc .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant .

Result of Action

It is often used in the field of medicine to synthesize certain drugs, such as antibacterial agents and anti-cancer drugs .

生化学分析

Biochemical Properties

2,4,5-Triiodo-1H-imidazole plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,5-Triiodo-1H-imidazole may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

生物活性

2,4,5-Triiodoimidazole (TII) is a halogenated imidazole derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of TII, drawing from various research studies and findings.

Synthesis of this compound

TII can be synthesized through the reaction of imidazole with iodine and potassium iodide in an aqueous solution. This method is efficient and yields a compound that exhibits significant biological activity due to the presence of iodine atoms, which enhance its interaction with biological targets .

Antimicrobial Activity

TII has demonstrated notable antimicrobial properties . Research indicates that TII exhibits potent antibacterial activity against various strains of bacteria. For instance, a study reported that TII showed strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL for certain resistant strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Bacillus subtilis | 1 | Strong |

| Klebsiella pneumoniae | 2 | Strong |

| Staphylococcus aureus | 3 | Moderate |

| Escherichia coli | 4 | Moderate |

Anti-inflammatory Activity

TII also exhibits anti-inflammatory properties . In vitro studies have shown that TII can inhibit the release of pro-inflammatory cytokines such as IL-1β in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). The inhibition rates varied significantly across different concentrations, indicating its potential as an anti-inflammatory agent .

Table 2: Inhibition of IL-1β Release by TII

| Concentration (μg/mL) | Inhibition (%) |

|---|---|

| 50 | 28 |

| 100 | 55 |

| 150 | 82 |

Antioxidant Activity

The antioxidant capacity of TII has been evaluated using various assays, including DPPH and ABTS assays. Compounds derived from TII exhibited significant antioxidant activity, with EC50 values indicating their effectiveness in scavenging free radicals. For example, certain derivatives showed EC50 values as low as 0.141 mg/mL in DPPH assays .

Case Studies and Research Findings

- Antibacterial Efficacy : A study focused on the synthesis and evaluation of triiodoimidazole derivatives highlighted their strong antibacterial effects against resistant bacterial strains. The research emphasized the need for further exploration of these compounds as potential therapeutic agents against drug-resistant infections .

- Inflammation Models : In animal models of inflammation, TII demonstrated a reduction in inflammatory markers when administered prior to LPS exposure. This suggests a protective role against systemic inflammation induced by bacterial components .

- Cytotoxicity Assessment : In cytotoxicity studies using HepG2 liver cancer cells, TII derivatives showed no significant cytotoxic effects at concentrations up to 100 μM, indicating a favorable safety profile for potential therapeutic applications .

科学的研究の応用

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : TII serves as a precursor for synthesizing more complex molecules. Its unique structure allows for exploring novel chemical reactions and mechanisms.

- Reactivity Studies : The compound's iodine atoms enhance its reactivity compared to non-halogenated imidazoles, making it a valuable tool in synthetic organic chemistry.

2. Biology

- Radiolabeled Compound : TII is investigated for use as a radiolabeled compound in imaging studies due to the radioactivity associated with iodine isotopes. This application is crucial in diagnostic imaging techniques such as PET scans.

- Biological Interactions : The compound can interact with biological macromolecules, potentially influencing cellular processes through its iodine content, which may form strong interactions with proteins.

3. Medicine

- Therapeutic Properties : TII has been explored for its antimicrobial and anticancer activities. Studies indicate that halogenated imidazoles exhibit significant biological activity against various pathogens and cancer cell lines .

- Drug Development : The compound's unique properties make it a candidate for developing new pharmaceuticals that target specific biological pathways while minimizing side effects associated with traditional drugs .

4. Industry

- Material Science : TII is utilized in developing new materials and catalysts due to its distinctive chemical properties. Its ability to participate in various chemical reactions makes it suitable for applications in polymer science and catalysis.

- Iodine Capture : Recent research highlights the use of TII in capturing iodine from solutions, which may have implications for environmental remediation and iodine recovery processes .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of TII against several bacterial strains. Results showed that TII exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Imaging Applications

Research focused on using TII as a radiotracer in PET imaging demonstrated promising results. The compound's ability to bind selectively to certain biological targets allowed for enhanced imaging contrast and specificity.

Case Study 3: Catalysis

TII was evaluated as a catalyst in organic reactions. The presence of iodine atoms facilitated faster reaction rates compared to traditional catalysts, indicating its potential utility in industrial applications .

化学反応の分析

Alkylation Reactions

2,4,5-Triiodoimidazole undergoes alkylation at the N1 or N3 positions under mild conditions. The reaction typically employs alkyl halides (e.g., allyl bromide) in dimethylformamide (DMF) with potassium carbonate as a base:

General Reaction:

Key Findings:

-

Reactions proceed at room temperature for reactive alkyl halides (e.g., allyl bromide), while less reactive substrates require heating .

-

Products are targeted for applications in energetic binders and biological molecules .

Nitration and Nitrolysis

Nitration of this compound produces nitroimidazole derivatives, though competing decomposition pathways limit yields.

Nitration with HNO₃/H₂SO₄

Reaction Conditions:

Products:

| Starting Material | Product | Yield | Byproducts |

|---|---|---|---|

| This compound | 2,4,5-Trinitroimidazole (TNI) | ~50% | Ethanedioic acid |

| 2-Nitroimidazole | Imidazolium 2,4,5-trinitroimidazolate | 62.8% | Oxalic acid |

Notes:

-

Prolonged reaction times (>2 hours) or high temperatures (>100°C) favor decomposition to ethanedioic acid .

-

The nitro group at the C-2 position destabilizes the ring, increasing susceptibility to oxidation .

Nitrolysis in Absolute HNO₃

Reaction:

Iodine Capture in Ionic Liquids

This compound participates in iodine (I₂) capture when combined with cholinium imidazolate ([Ch][Im]) ionic liquids:

Mechanism:

Key Data:

-

The reaction achieves a high iodine uptake capacity of 5.6 g I₂/g absorbent .

-

¹³C NMR confirms formation of [ImH][I] and this compound as major products .

Stability and Decomposition

The compound’s stability is highly condition-dependent:

-

Thermal Stability: Decomposes above 100°C in nitric acid, forming ethanedioic acid .

-

Oxidative Stability: Susceptible to ring-opening oxidation under strong nitrating conditions .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Major Product | Yield | Challenges |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated derivatives | Moderate | Selectivity for N1 vs. N3 |

| Nitration | HNO₃/H₂SO₄, 65–100°C | 2,4,5-Trinitroimidazole | 50–63% | Competing decomposition |

| Iodine Capture | [Ch][Im] + I₂, RT | [ImH][I] + Triiodoimidazole | High | Product separation |

Mechanistic Insights

特性

IUPAC Name |

2,4,5-triiodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HI3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDCNJIBRZBEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HI3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169855 | |

| Record name | 2,4,5-Triiodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1746-25-4 | |

| Record name | 2,4,5-Triiodo-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Triiodoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1746-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Triiodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Triiodo-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Triiodo-1H-imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B39A7ADJ9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。